

Tecovirimat M4 Analytical Standards: A Technical Guide

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Compound of Interest

Compound Name: Tecovirimat metabolite M4

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Abstract

This technical guide provides a comprehensive overview of the proposed analytical standards for Tecovirimat M4, a key metabolite of the antiviral drug Tecovirimat. Tecovirimat is indicated for the treatment of human smallpox disease and has been used in the context of mpox outbreaks.[1][2] Understanding the metabolic fate of Tecovirimat is crucial for a complete characterization of its safety and efficacy profile. This document outlines the chemical identity, proposed synthesis, and a comprehensive analytical workflow for the characterization and quantification of the Tecovirimat M4 metabolite. All quantitative data and experimental protocols are presented to facilitate the establishment of a robust analytical standard for use in research and drug development.

Introduction

Tecovirimat is an inhibitor of the orthopoxvirus VP37 envelope wrapping protein, preventing the formation of enveloped virions and thus limiting viral spread.[1] The metabolism of Tecovirimat is an important aspect of its pharmacology. While several metabolites are known, this guide focuses on the M4 metabolite. The availability of a well-characterized analytical standard for Tecovirimat M4 is essential for its accurate detection and quantification in biological matrices during preclinical and clinical studies.

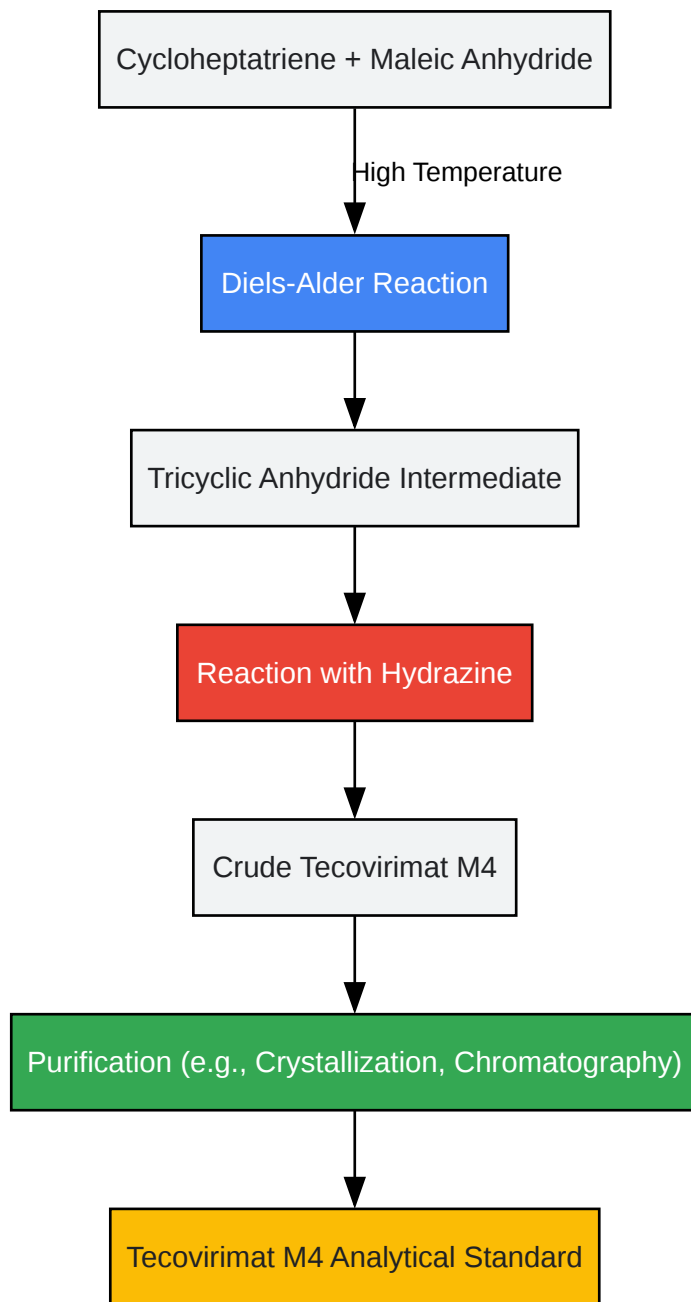
Based on available information, the M4 metabolite of Tecovirimat is identified as (3aR,4R,4aR,5aS,6S,6aS)-2-amino-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione, with a molecular formula of C₁₁H₁₂N₂O₂. This structure suggests that M4 is formed via the hydrolytic cleavage of the amide bond linking the tricyclic core to the 4-(trifluoromethyl)benzoyl moiety of the parent drug.

Proposed Synthesis of Tecovirimat M4

The synthesis of a Tecovirimat M4 analytical standard can be envisioned through a pathway that diverges from the synthesis of the parent drug, Tecovirimat. The synthesis of Tecovirimat itself has been described in the literature, often starting from cycloheptatriene and maleic anhydride to form a key tricyclic anhydride intermediate.^{[3][4]} A plausible route to Tecovirimat M4 would involve the reaction of this anhydride intermediate with hydrazine, followed by appropriate workup and purification.

Hypothetical Synthesis Workflow

Hypothetical Synthesis Workflow for Tecovirimat M4

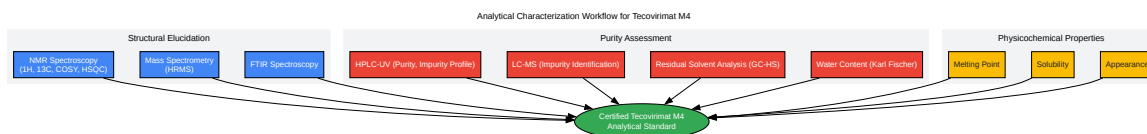
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Caption: Proposed synthesis pathway for Tecovirimat M4 analytical standard.

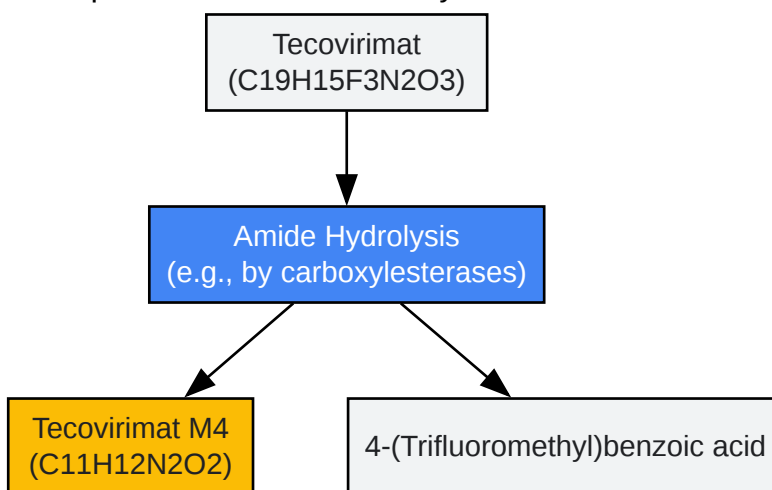
Analytical Characterization of Tecovirimat M4 Standard

A comprehensive analytical characterization is necessary to establish the identity, purity, and potency of the Tecovirimat M4 analytical standard. The following workflow outlines the key analytical techniques to be employed.

Analytical Characterization Workflow



Proposed Metabolic Pathway of Tecovirimat to M4



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